Fmoc-Ile-Pro-OH

Description

Introduction to Fmoc-Ile-Pro-OH in Contemporary Peptide Chemistry

Structural Characteristics of this compound

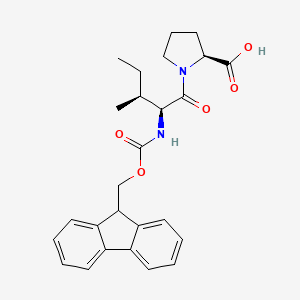

This compound (C₂₆H₃₀N₂O₅, MW 450.5 g/mol) features three key components:

- Fmoc group : A 9-fluorenylmethyloxycarbonyl moiety that protects the α-amino group of isoleucine. Its planar fluorene system enhances UV detectability (λ_max = 301 nm), enabling real-time monitoring of deprotection steps.

- Isoleucine residue : A branched-chain aliphatic amino acid with (2S,3S) stereochemistry, contributing hydrophobicity and β-sheet stabilization.

- Proline residue : A cyclic secondary amine that induces kinks in peptide chains, disrupting regular secondary structures and improving solubility.

Table 1: Key Structural and Physicochemical Properties

The pseudoproline effect of the Ile-Pro sequence reduces chain aggregation during SPPS by introducing conformational constraints, a feature exploited in difficult peptide syntheses.

Historical Development of Fmoc-Protected Amino Acid Derivatives

The evolution of this compound parallels key milestones in protecting group chemistry:

Table 2: Historical Milestones in Fmoc Chemistry

The transition from benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups to Fmoc revolutionized peptide synthesis by:

- Orthogonal protection : Enabling separate deprotection of α-amino groups (piperidine) and side chains (TFA).

- Milder conditions : Eliminating corrosive HF in resin cleavage, preserving post-translational modifications.

- Automation compatibility : UV-monitored deprotection (via dibenzofulvene adducts) facilitated robotic synthesis.

For this compound specifically, innovations in pseudoproline technology (e.g., Fmoc-Ile-Thr(ψMe,Mepro)-OH) mitigated synthetic challenges posed by the β-branched isoleucine and cyclic proline, which historically caused deletion sequences and low yields.

Propriétés

IUPAC Name |

(2S)-1-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t16-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWNAAGBZTXNOG-GMWOSMDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ile-Pro-OH typically involves the protection of the amino group of isoleucine with the Fmoc group, followed by coupling with proline. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, such as sodium bicarbonate in dioxane and water or dimethylformamide (DMF) . The coupling reaction with proline is usually carried out using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Ile-Pro-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using bases like piperidine in DMF.

Coupling Reactions: It can be coupled with other amino acids or peptides using peptide coupling reagents.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for removing the Fmoc group.

Coupling: DCC and HOBt are frequently used for coupling reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide and the coupled peptide product .

Applications De Recherche Scientifique

Fmoc-Ile-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used in the synthesis of peptides for research and therapeutic purposes.

Drug Development: Peptides synthesized using this compound are used in the development of new drugs.

Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

Mécanisme D'action

The mechanism of action of Fmoc-Ile-Pro-OH involves its use as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under mild conditions, allowing the amino group to participate in further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-Ile-Pro-OH vs. Fmoc-Pro-OH

- Structural Differences: Fmoc-Pro-OH (CAS 71989-31-6) is a single protected amino acid lacking the isoleucine residue. The absence of Ile reduces hydrophobicity and alters peptide assembly kinetics. This compound, by contrast, introduces a β-branched side chain (Ile), enhancing steric hindrance during coupling and increasing overall peptide hydrophobicity .

- Applications :

Fmoc-Pro-OH is primarily used as a building block for proline-rich sequences, whereas this compound is employed in constructing hydrophobic domains or stabilizing specific secondary structures. For example, this compound has been utilized in collagen mimetic peptides to modulate triple-helix stability .

Table 1: Key Properties of this compound and Fmoc-Pro-OH

Comparison with Fmoc-Protected Proline Derivatives

highlights several Fmoc-Pro derivatives with modified side chains, such as:

- Fmoc-L-Pro(4-STrt)-OH (CAS 281655-34-3): Features a tritylthioether group at the 4-position of proline, enhancing steric protection of the imino nitrogen.

- Fmoc-L-Pro(4-NH-Pal)-OH (CAS 458547-19-8): Contains a palmitoyl-amide group, increasing lipophilicity for membrane-associated peptide synthesis.

Key Differences :

- Side-Chain Modifications : These derivatives introduce functional groups that alter solubility and reactivity. For instance, the tritylthioether in Fmoc-L-Pro(4-STrt)-OH improves stability during acidic cleavage, whereas this compound relies on standard side-chain protections (e.g., tert-butyl for carboxyl groups).

- Synthetic Utility : this compound is preferred for backbone-driven conformational control, while derivatives like Fmoc-L-Pro(4-STrt)-OH are tailored for specialized applications, such as thiol-mediated bioconjugation .

Comparison with Boc-Protected Analogues

Compounds like Boc-L-Tyr-Pro-OH () use tert-butoxycarbonyl (Boc) protection, which is acid-labile. Unlike this compound, Boc-protected peptides require harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection, limiting compatibility with acid-sensitive residues. This makes this compound more suitable for modern SPPS workflows, where orthogonal protection strategies are critical .

Comparison with Modified Backbone Peptides

- Fmoc-alpha-Me-L-Phe-OH (CAS 135944-05-7): Incorporates a methyl group on the α-carbon, restricting backbone torsion angles and stabilizing β-sheet or helical conformations. In contrast, this compound leverages proline’s cyclic structure to induce kinks or turns .

- Fmoc-Gly-Ala-Phe-Ile-Ala-H (): A peptide aldehyde synthesized using specialized linkers. Unlike this compound, aldehydes are used as protease inhibitors or for chemoselective ligation, highlighting divergent applications .

Functional Peptides in Material Science

- Fmoc-Y/Fmoc-F Hydrogels (): Self-assembling peptides like Fmoc-Tyr form β-sheet-rich hydrogels for drug delivery. This compound, with its hydrophobic and rigid structure, could enhance mechanical stability in similar systems but may reduce solubility .

Activité Biologique

Fmoc-Ile-Pro-OH, a derivative of isoleucine and proline with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is significant in peptide synthesis and has notable biological activities. This article reviews its biological activity, including synthesis methods, applications in drug development, and findings from relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the Fmoc group that protects the amino group of the amino acid, allowing for selective coupling during peptide synthesis. The synthesis typically involves solid-phase peptide synthesis (SPPS), where Fmoc-Ile-OH is coupled with proline derivatives. This method allows for the efficient assembly of peptides while maintaining high purity levels.

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as a building block in peptides that exhibit various pharmacological properties. Below are key areas where its biological activity has been investigated:

- Antimicrobial Activity : Peptides containing this compound have shown potential antimicrobial properties. Studies indicate that modifications in peptide sequences can enhance their efficacy against bacterial strains.

- Antimalarial Properties : Research has demonstrated that peptides synthesized with Fmoc-protected amino acids, including this compound, exhibit activity against Plasmodium berghei, a model organism for malaria studies. The structure-activity relationship (SAR) indicates that specific sequences can significantly influence antimalarial potency .

- Cell Penetration and Delivery Systems : this compound has been utilized in developing oligopeptide-based delivery systems for nucleic acids and other therapeutic agents. Its ability to enhance cellular uptake is attributed to its structural properties .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing peptides incorporating this compound revealed that certain sequences exhibited strong antimicrobial activity against Staphylococcus aureus. The effectiveness was linked to the hydrophobicity and charge of the peptides, which facilitated membrane disruption .

Case Study 2: Antimalarial Activity

In a comparative study examining various peptide sequences, those containing this compound were found to have IC50 values indicating significant activity against Plasmodium berghei. The study highlighted how structural variations impacted the biological efficacy of these peptides .

Case Study 3: Drug Delivery Applications

Research into polymer-based DNA delivery systems emphasized the role of this compound in enhancing the orientation and efficacy of oligopeptides used for gene delivery. The findings suggested that the incorporation of this compound could improve therapeutic outcomes in gene therapy applications .

Data Table: Summary of Biological Activities

Q & A

Q. What is the role of the Fmoc group in the synthesis of Fmoc-Ile-Pro-OH, and how does it influence peptide coupling efficiency?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine terminus during solid-phase peptide synthesis (SPPS). Its primary advantage lies in its orthogonality to acid-labile side-chain protecting groups (e.g., tert-butyl), enabling selective removal under mild basic conditions (e.g., piperidine). This minimizes premature deprotection and side reactions. Coupling efficiency is influenced by steric hindrance from the Fmoc group, which may slow acylation rates for bulky residues like isoleucine (Ile). Optimizing coupling agents (e.g., HBTU/HOBt) and reaction time is critical to mitigate this .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) is the gold standard for assessing purity, with ≥90% purity typically required for research-grade peptides . Reverse-phase C18 columns and gradients of acetonitrile/water (with 0.1% TFA) are commonly used. Mass spectrometry (MS) confirms molecular weight (e.g., MALDI-TOF or ESI-MS), while nuclear magnetic resonance (NMR) (e.g., H and C) verifies structural integrity, particularly proline’s cyclic conformation .

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

Store lyophilized this compound at –20°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. For short-term use (weeks), refrigeration (4°C) under nitrogen atmosphere is acceptable. Avoid repeated freeze-thaw cycles, which can induce aggregation or racemization .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis of peptides incorporating this compound to minimize epimerization or dipeptide aggregation?

Epimerization at the C-terminal proline residue can occur during coupling due to its secondary amine. Strategies include:

- Using pre-activated derivatives (e.g., this compound pre-loaded as a pentafluorophenyl ester).

- Lowering reaction temperatures (0–4°C) to slow base-catalyzed racemization.

- Incorporating additives like Oxyma Pure® to enhance coupling efficiency without racemization . Aggregation is mitigated by solvent systems with high polarity (e.g., DMF:DMSO mixtures) or backbone-protecting groups (e.g., 2-hydroxy-4-methoxybenzyl) for proline .

Q. What computational modeling approaches are suitable for predicting the conformational behavior of this compound in peptide chain design?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can model proline’s restricted φ-angle and Ile-Pro’s propensity for β-turn formation. Density functional theory (DFT) calculations assess electronic effects of the Fmoc group on peptide backbone stability. These methods aid in designing peptides with tailored secondary structures (e.g., α-helices or β-sheets) for applications like enzyme inhibition .

Q. How do researchers reconcile discrepancies in reported coupling efficiencies for Fmoc-protected dipeptides like this compound across different studies?

Discrepancies often arise from variables such as:

- Resin type : Wang resin vs. Rink amide resin affects steric accessibility.

- Activation reagents : HATU vs. DIC/Oxyma yields differing reaction kinetics.

- Monitoring methods : Real-time FTIR vs. ninhydrin testing for reaction completion. Systematic replication using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous experimental design .

Q. What strategies can be employed to scale up the synthesis of this compound while maintaining enantiomeric purity under non-ideal industrial conditions?

Continuous-flow SPPS systems enhance reproducibility by standardizing coupling/deprotection times. For solution-phase synthesis, chiral stationary phase (CSP) HPLC purifies crude products. Process analytical technology (PAT), such as in-line UV monitoring, ensures real-time quality control. Scalable methods from ’s synthesis of Fmoc-Pmp(Bu)-OH provide a template for optimizing yield and purity .

Methodological Frameworks for Research Design

- PICO Template : Use Population (e.g., peptide chains), Intervention (e.g., this compound incorporation), Comparison (e.g., alternative protecting groups), Outcome (e.g., coupling efficiency), and Timing (e.g., synthesis duration) to structure hypotheses .

- FINER Criteria : Evaluate research questions for Feasibility (lab resources), Novelty (e.g., novel peptide conformations), and Relevance (e.g., therapeutic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.